Physicochemical properties of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Physicochemical properties of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications
Abstract
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound poised to be a valuable building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a reactive benzylic bromide, a stable aryl bromide, and an electron-withdrawing trifluoromethyl group, offers a platform for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, explores its distinct reactivity profile, and discusses its potential applications, particularly in the fields of medicinal chemistry and materials science. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage advanced halogenated intermediates for the construction of complex molecular architectures.
Introduction: A Trifunctional Synthetic Scaffold
The strategic incorporation of halogens and fluorinated groups is a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] Similarly, bromine atoms serve as versatile synthetic handles, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene uniquely combines these features. It possesses two distinct bromine functionalities with orthogonal reactivity:
-
Benzylic Bromide (-CH₂Br): A highly reactive electrophilic site, susceptible to nucleophilic substitution reactions (Sₙ1/Sₙ2) with a wide range of nucleophiles like amines, thiols, and alkoxides.[1][3]
-
Aryl Bromide (Ar-Br): A more stable bond that is unreactive towards typical nucleophiles but is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4]
This differential reactivity allows for a stepwise, controlled elaboration of the molecular scaffold, making it an exceptionally powerful intermediate for generating libraries of complex, three-dimensional molecules from a single, well-defined starting material.
Chemical Identity and Physicochemical Properties
While specific experimental data for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is not widely published, its properties can be reliably estimated based on its molecular structure and data from close isomers and precursors.
| Property | Value | Source/Method |
| IUPAC Name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | - |
| Molecular Formula | C₈H₅Br₂F₃ | Calculated |
| Molecular Weight | 317.93 g/mol | Calculated |
| CAS Number | 1805646-37-3 | - |
| Appearance | Likely a solid at room temperature | Inferred from isomers[1][5] |
| Melting Point | Estimated: 35-55 °C | Inferred from isomers[1] |
| Boiling Point | > 200 °C (with potential decomposition) | Inferred from isomers[1][6] |
| Density | ~1.6 - 1.8 g/cm³ | Inferred from isomers[1][7] |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Standard for similar compounds |
Chemical Structure Diagram
Caption: Chemical structure of the target molecule.
Synthesis and Manufacturing
The most logical and efficient synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 1-Bromo-2-methyl-3-(trifluoromethyl)benzene (CAS 69902-83-6)[8]. This precursor is commercially available or can be synthesized via standard aromatic substitution methods.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Benzylic Bromination
This protocol is based on well-established procedures for the selective bromination of benzylic methyl groups in the presence of other functional groups.[1]
Materials:
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1-Bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 - 0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-Bromo-2-methyl-3-(trifluoromethyl)benzene and the chosen anhydrous solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.
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Reaction Initiation: Heat the mixture to reflux (for CCl₄, ~77°C) or irradiate with a UV lamp. The reaction is initiated by the thermal or photochemical decomposition of AIBN, which starts the radical chain reaction.
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Causality Insight: The use of NBS and a radical initiator is critical for selectivity. This combination favors free-radical substitution on the weakest C-H bond, which is the benzylic C-H bond, over electrophilic aromatic substitution on the electron-deficient ring.[1]
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material is consumed and the denser succinimide byproduct has fully precipitated.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold solvent.
-
Purification: Combine the filtrate and washings. Wash the organic solution with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in the orthogonal reactivity of its two C-Br bonds. This allows for a two-directional synthetic strategy, enabling the construction of highly complex molecules.
Dual Reactivity Pathway Diagram
Caption: Orthogonal reactivity of the benzylic and aryl bromide groups.
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At the Benzylic Position: The benzylic bromide is an excellent electrophile. It will readily react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds. This is a fundamental transformation for installing side chains and linking molecular fragments in drug discovery.[3] For example, reaction with a primary amine would yield a secondary benzylamine, a common motif in pharmacologically active compounds.
-
At the Aryl Position: The aryl bromide is relatively inert to the conditions used for nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of biaryl structures (Suzuki coupling), C-N bonds with amines (Buchwald-Hartwig amination), or C-C triple bonds (Sonogashira coupling). These reactions are pivotal for building the core scaffolds of many modern pharmaceuticals and organic materials.[4]
This dual reactivity enables a synthetic strategy where a nucleophile is first introduced at the benzylic position, followed by a cross-coupling reaction at the aryl position (or vice-versa), providing access to a diverse chemical space from a single intermediate.
Applications in Drug Discovery and Materials Science
While this specific molecule is a building block rather than an active ingredient, its structure is highly relevant for creating compounds with potential therapeutic or material applications.
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Medicinal Chemistry: The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile.[1] The ability to sequentially add two different points of diversity (via the two bromine atoms) makes this an ideal scaffold for generating compound libraries for high-throughput screening. It could be used to synthesize novel kinase inhibitors, GPCR ligands, or protease inhibitors, where a central core requires precise decoration with different functional groups to optimize binding and activity.
-
Materials Science: The rigid, functionalized aromatic core is suitable for creating novel organic electronic materials. The aryl bromide allows for polymerization or incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzylic position can be used to attach solubilizing groups or other functional moieties to fine-tune the material's physical properties.[9]
Safety and Handling
Based on GHS data for closely related isomers, 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene should be handled with significant caution.[10][11][12]
-
Hazard Classification: Expected to be classified as Danger .
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Avoid inhalation of dust or vapors.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[12]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene stands out as a highly versatile and powerful synthetic intermediate. The strategic placement of a trifluoromethyl group and two orthogonally reactive bromine atoms provides chemists with a sophisticated tool for the efficient construction of complex molecules. Its potential for stepwise, site-selective functionalization makes it an invaluable asset for accelerating discovery programs in medicinal chemistry and for the rational design of novel organic materials. As the demand for complex, fluorinated scaffolds continues to grow, the utility of this and related building blocks is set to expand significantly.
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Figure 1: Synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene from 1-bromo-2-methyl-3-(trifluoromethyl)benzene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).



